molecular formula C14H18N2O4 B11021825 N-cyclohexyl-4-methoxy-3-nitrobenzamide

N-cyclohexyl-4-methoxy-3-nitrobenzamide

Cat. No.: B11021825
M. Wt: 278.30 g/mol
InChI Key: OCIHBYSAJKPYSI-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H18N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17)

InChI Key

OCIHBYSAJKPYSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Cyclohexyl 4 Methoxy 3 Nitrobenzamide and Its Analogs

Retrosynthetic Analysis of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the amide bond (a C-N bond disconnection). This bond is formed between a carboxylic acid derivative and an amine.

This primary disconnection yields two key precursors:

4-methoxy-3-nitrobenzoic acid : An aromatic carboxylic acid.

Cyclohexylamine (B46788) : A primary aliphatic amine.

Further analysis of 4-methoxy-3-nitrobenzoic acid suggests it can be synthesized from a simpler precursor, 4-methoxybenzoic acid (also known as anisic acid), through an electrophilic aromatic substitution reaction, specifically nitration. Anisic acid is a common, commercially available starting material.

Therefore, a plausible forward synthesis based on this analysis would involve:

Nitration of 4-methoxybenzoic acid to produce 4-methoxy-3-nitrobenzoic acid.

Coupling of 4-methoxy-3-nitrobenzoic acid with cyclohexylamine to form the final product, this compound.

This two-step approach forms the basis for the classical synthetic routes discussed in the following sections.

Classical Amidation Approaches for this compound Synthesis

The formation of an amide bond is a cornerstone of organic synthesis. nih.govresearchgate.net Classical methods typically involve the coupling of a carboxylic acid with an amine, often requiring the activation of the carboxylic acid component.

Coupling Reagent-Mediated Amidation Strategies

This approach involves the direct reaction of 4-methoxy-3-nitrobenzoic acid and cyclohexylamine in the presence of a coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive acylating intermediate in situ. researchgate.net

A wide array of coupling reagents has been developed, each with specific characteristics regarding reactivity, cost, and byproduct profiles. researchgate.netsigmaaldrich.com The choice of reagent can be critical, especially when dealing with sensitive functional groups or sterically hindered substrates. researchgate.net For the synthesis of this compound, several classes of coupling reagents could be employed.

Common Coupling Reagents for Amide Synthesis

Reagent Class Full Name Acronym Notes
Carbodiimides Dicyclohexylcarbodiimide (B1669883) DCC Forms a dicyclohexylurea byproduct that is largely insoluble in common organic solvents. peptide.com
Carbodiimides Diisopropylcarbodiimide DIC The diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com
Carbodiimides N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride EDC or EDAC The urea (B33335) byproduct is water-soluble, simplifying purification through aqueous extraction. peptide.com
Phosphonium (B103445) Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) BOP An effective reagent, but its use has been curtailed due to the formation of the carcinogenic byproduct HMPA. bachem.com
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP A widely used alternative to BOP that avoids the formation of HMPA. sigmaaldrich.com
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate HBTU One of the most common coupling reagents, known for its efficiency and rapid reaction times. peptide.combachem.com

To minimize side reactions such as racemization (if chiral centers were present), coupling reagents are frequently used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). sigmaaldrich.compeptide.com

Acyl Chloride and Amine Condensation Routes

An alternative to using coupling reagents is a two-step process involving the conversion of the carboxylic acid to a more reactive derivative, the acyl chloride. This is a robust and well-established method for amide bond formation.

Step 1: Formation of 4-methoxy-3-nitrobenzoyl chloride The carboxylic acid, 4-methoxy-3-nitrobenzoic acid, is reacted with a chlorinating agent to form the corresponding acyl chloride. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) : A widely used reagent where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk

Oxalyl chloride ((COCl)₂) : A milder and often more selective reagent. It is typically used with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net

Phosphorus pentachloride (PCl₅) : A strong chlorinating agent that produces phosphorus oxychloride (POCl₃) as a byproduct. chemguide.co.uk

The reaction is typically performed in an inert solvent under anhydrous conditions, as acyl chlorides are readily hydrolyzed by water.

Step 2: Condensation with Cyclohexylamine The isolated 4-methoxy-3-nitrobenzoyl chloride is then reacted with cyclohexylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically fast and exothermic. A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), is often added to the reaction mixture to neutralize the HCl that is formed as a byproduct.

Advanced and Sustainable Synthetic Strategies for this compound

While classical methods are effective, modern synthetic chemistry emphasizes the development of more efficient, sustainable, and atom-economical processes.

Catalytic C-H Amidation Techniques for Benzamide (B126) Scaffolds

Catalytic C-H amidation represents a cutting-edge approach that circumvents the need for pre-functionalized starting materials like carboxylic acids. mdpi.com This methodology involves the direct formation of a C-N bond by activating a C-H bond on the aromatic ring. Transition metals such as rhodium, iridium, and palladium are often employed as catalysts for these transformations. researchgate.net

In the context of benzamide scaffolds, a directing group is typically required to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. The amide group itself can serve as a directing group. For instance, N-methoxybenzamides have been shown to be versatile directing groups for various metal-catalyzed C-H bond activations. researchgate.net

A hypothetical C-H amidation route to a precursor of the target molecule could involve the direct amidation of a C-H bond in a substituted benzene (B151609) ring. Acylnitrene precursors, such as dioxazolones, are often used as the nitrogen source under mild reaction conditions. mdpi.com While applying this technique directly to the synthesis of this compound is complex, the underlying principles offer a more atom-economical route to related benzamide structures.

Flow Chemistry and Green Chemistry Applications in this compound Synthesis

Flow Chemistry Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. amidetech.com These benefits include enhanced safety, improved reaction control, faster reaction times, and easier scalability. nih.gov

Amide bond formation is well-suited to flow chemistry. nih.govthieme-connect.de A typical setup might involve two separate streams—one containing the activated carboxylic acid (either pre-formed as an acyl chloride or activated in situ with a coupling reagent) and the other containing the amine—which are combined in a heated microreactor or a packed-bed reactor. The precise control over temperature, pressure, and reaction time in a flow system can lead to higher yields and purities. amidetech.com

Green Chemistry Green chemistry principles aim to reduce the environmental impact of chemical processes. ejcmpr.comrasayanjournal.co.in For the synthesis of this compound, several green approaches can be considered:

Solvent Selection : Replacing hazardous dipolar aprotic solvents (e.g., DMF, NMP) with more environmentally benign alternatives or performing reactions in aqueous media. researchgate.netluxembourg-bio.com

Catalysis : Using catalytic methods, such as C-H amidation, instead of stoichiometric reagents reduces waste and improves atom economy.

Waste Reduction : Choosing coupling reagents that produce easily removable or non-toxic byproducts. For example, using EDC, which generates a water-soluble urea, simplifies workup and avoids organic waste. peptide.com

Energy Efficiency : Employing methods like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption. rasayanjournal.co.in

The application of chemoenzymatic strategies, which combine chemical and biological catalysts, also represents a promising green approach for amide synthesis. uniovi.es

Synthesis of this compound Derivatives and Structural Analogs

The primary synthesis of this compound is typically achieved through the amidation of 4-methoxy-3-nitrobenzoic acid or its activated derivatives with cyclohexylamine. The requisite 4-methoxy-3-nitrobenzoic acid can be prepared from more readily available starting materials such as vanillic acid or 4-methoxybenzoic acid.

A common synthetic route involves the nitration of 4-methoxybenzoic acid. This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. The methoxy (B1213986) group on the benzene ring directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the methoxy group, the major product is typically the desired 3-nitro derivative.

Once 4-methoxy-3-nitrobenzoic acid is obtained, it can be converted to this compound. This is an amide bond formation reaction, for which several methods are available:

Acyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-methoxy-3-nitrobenzoyl chloride is then reacted with cyclohexylamine, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. mdpi.com

Coupling Reagents: A wide variety of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with cyclohexylamine. Common examples include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium or uronium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP). These reagents activate the carboxylic acid to form an intermediate that is readily attacked by the amine.

The general synthetic scheme is outlined below:

Scheme 1: Synthesis of this compound

Reaction scheme for the synthesis of this compoundImage Caption:
StepReactantsReagents and ConditionsProduct
14-methoxybenzoic acidHNO₃, H₂SO₄4-methoxy-3-nitrobenzoic acid
24-methoxy-3-nitrobenzoic acid, CyclohexylamineSOCl₂ or Coupling Reagent, BaseThis compound

Diversification Strategies at the Cyclohexyl Moiety

Modification of the cyclohexyl group can be achieved either by starting with a substituted cyclohexylamine in the initial amide synthesis or by direct functionalization of the cyclohexyl ring after the formation of the this compound core structure.

Use of Substituted Cyclohexylamines: A straightforward approach to introduce diversity at the cyclohexyl moiety is to employ various substituted cyclohexylamines in the amidation step. A wide range of commercially available or synthetically accessible cyclohexylamines with different substitution patterns (e.g., alkyl, hydroxyl, amino groups) can be used. For instance, using 4-methylcyclohexylamine (B30895) would yield the corresponding N-(4-methylcyclohexyl)-4-methoxy-3-nitrobenzamide.

Direct Functionalization of the Cyclohexyl Ring: Post-synthesis modification of the cyclohexyl ring offers another avenue for diversification. These reactions, however, need to be compatible with the other functional groups present in the molecule.

Oxidation/Hydroxylation: The C-H bonds of the cyclohexane (B81311) ring can be oxidized to introduce hydroxyl groups. nih.gov This can be achieved using various oxidizing agents, including transition metal catalysts in the presence of an oxidant like hydrogen peroxide or molecular oxygen. nih.govpsu.edu The position of hydroxylation can be influenced by the directing effects of the amide group.

Table 1: Examples of Diversification at the Cyclohexyl Moiety

Starting MaterialReagent/MethodProduct
4-methoxy-3-nitrobenzoic acid and 4-hydroxycyclohexylamineAmide couplingN-(4-hydroxycyclohexyl)-4-methoxy-3-nitrobenzamide
This compoundOxidation (e.g., with a metal catalyst and H₂O₂)N-(hydroxycyclohexyl)-4-methoxy-3-nitrobenzamide isomers

Functionalization of the Methoxy and Nitro Groups on the Benzene Ring

The methoxy and nitro groups on the aromatic ring are amenable to a variety of chemical transformations, providing further opportunities for creating analogs.

Modification of the Methoxy Group:

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group by treatment with strong acids like HBr or Lewis acids such as BBr₃. google.com This phenolic hydroxyl group can then be further functionalized, for example, by alkylation or acylation to introduce a variety of ether or ester functionalities.

Modification of the Nitro Group:

Reduction to an Amine: The nitro group is readily reduced to an amino group under various conditions. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or treatment with metals in acidic media (e.g., SnCl₂ in HCl). organic-chemistry.orgresearchgate.net The resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide range of reactions, including diazotization, acylation, alkylation, and sulfonylation, to introduce a diverse array of substituents.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group. mdpi.com

Table 2: Functionalization of the Aromatic Ring

Starting MaterialReagent/MethodProduct
This compoundBBr₃N-cyclohexyl-4-hydroxy-3-nitrobenzamide
This compoundH₂, Pd/C3-amino-N-cyclohexyl-4-methoxybenzamide
3-amino-N-cyclohexyl-4-methoxybenzamideAcetic anhydride3-acetamido-N-cyclohexyl-4-methoxybenzamide

Modulation of the Benzamide Linkage

The amide bond itself can be replaced with other functional groups, known as amide bond isosteres, which can mimic the geometry and electronic properties of the amide while potentially offering different chemical stability and biological activity. nih.govdrughunter.com

Heterocyclic Bioisosteres: Five-membered aromatic rings are commonly used as amide isosteres.

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is a well-established mimic of the trans-amide bond. unimore.itnih.govacs.org These can be synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The synthesis would involve preparing an azide (B81097) derivative of either the benzoic acid or cyclohexylamine part and an alkyne derivative of the other, followed by their coupling. nih.gov

Oxadiazoles: 1,2,4-Oxadiazoles and 1,3,4-oxadiazoles are also frequently used as amide bioisosteres. nih.govresearchgate.netresearchgate.netacs.org The synthesis of a 1,2,4-oxadiazole (B8745197) analog would typically involve the reaction of an amidoxime (B1450833) (derived from a nitrile) with an acyl chloride. The 1,3,4-oxadiazole (B1194373) can be synthesized from the reaction of a carboxylic acid with a hydrazide, followed by cyclization.

Table 3: Amide Bond Isosteres

Amide IsostereGeneral Synthetic Approach
1,4-Disubstituted 1,2,3-triazoleCopper-catalyzed azide-alkyne cycloaddition (CuAAC)
1,2,4-OxadiazoleReaction of an amidoxime with an acyl chloride
1,3,4-OxadiazoleReaction of a carboxylic acid with a hydrazide, followed by cyclization

Advanced Spectroscopic and Crystallographic Elucidation of N Cyclohexyl 4 Methoxy 3 Nitrobenzamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of N-cyclohexyl-4-methoxy-3-nitrobenzamide is anticipated to provide a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton. Analysis of related structures allows for a detailed prediction of the spectral features.

The aromatic region is expected to exhibit three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group and meta to the amide (H-2) would likely appear as a singlet or a narrowly split doublet at the most downfield position due to the strong electron-withdrawing nature of the nitro group. The proton ortho to the amide and meta to the methoxy (B1213986) group (H-6) would likely be a doublet, and the proton meta to both the nitro and amide groups and ortho to the methoxy group (H-5) would appear as a doublet of doublets.

The methoxy group protons (-OCH₃) are expected to present as a sharp singlet in the upfield region. The cyclohexyl group protons would exhibit a series of complex multiplets due to their various axial and equatorial environments and spin-spin coupling. The proton attached to the nitrogen (N-H) of the amide is expected to appear as a broad singlet or a doublet, depending on the solvent and concentration, due to quadrupole broadening and coupling with the adjacent cyclohexyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H-28.2 - 8.4d
Aromatic H-67.8 - 8.0dd
Aromatic H-57.1 - 7.3d
Amide N-H6.0 - 6.5br d
Methoxy (-OCH₃)3.9 - 4.1s
Cyclohexyl C-H (adjacent to N)3.8 - 4.0m
Cyclohexyl -(CH₂)₅-1.1 - 2.0m

Note: Predicted values are based on the analysis of structurally similar compounds. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-3) and the carbon attached to the amide group (C-1) are expected to be significantly downfield. The carbon attached to the methoxy group (C-4) will also be downfield, while the other aromatic carbons will be further upfield. The methoxy carbon will appear as a sharp signal in the mid-field region. The carbons of the cyclohexyl ring will be observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide C=O163 - 166
Aromatic C-4 (C-OCH₃)155 - 158
Aromatic C-3 (C-NO₂)148 - 151
Aromatic C-1135 - 138
Aromatic C-6130 - 133
Aromatic C-2124 - 127
Aromatic C-5112 - 115
Methoxy (-OCH₃)56 - 58
Cyclohexyl C-1 (C-N)48 - 51
Cyclohexyl C-2, C-632 - 35
Cyclohexyl C-3, C-525 - 28
Cyclohexyl C-424 - 26

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, 2D NMR techniques are invaluable for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent aromatic protons, and within the cyclohexyl ring spin system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methoxy proton signal to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information about the preferred conformation of the molecule, for instance, the spatial relationship between the cyclohexyl group and the benzamide (B126) moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong band in the region of 3300-3400 cm⁻¹ would be attributed to the N-H stretching of the secondary amide. The C=O stretching of the amide (Amide I band) would appear as a very strong absorption around 1640-1680 cm⁻¹. The N-H bending (Amide II band) would be observed near 1520-1560 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed in the 1250-1200 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations would be particularly prominent in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Amide N-HStretching3300 - 3400StrongMedium
Aromatic C-HStretching3100 - 3000MediumStrong
Aliphatic C-HStretching3000 - 2850Medium-StrongMedium
Amide C=OStretching (Amide I)1640 - 1680Very StrongMedium
Aromatic C=CStretching1600 - 1450Medium-StrongStrong
Amide N-HBending (Amide II)1520 - 1560StrongWeak
Nitro N=OAsymmetric Stretching1520 - 1560Very StrongStrong
Nitro N=OSymmetric Stretching1340 - 1380Very StrongStrong
Methoxy C-OStretching1250 - 1200StrongMedium

Mass Spectrometry (MS) for Molecular Composition Verification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the molecular formula.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the amide bond could lead to the formation of a cyclohexylaminium cation and a 4-methoxy-3-nitrobenzoyl cation. Loss of the nitro group or the methoxy group from the aromatic ring are also plausible fragmentation pathways. The cyclohexyl ring could undergo fragmentation, leading to a series of smaller aliphatic fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Fragment Identity
292[M]⁺ (Molecular Ion)
195[M - C₆H₁₁N]⁺
180[M - C₆H₁₀N - OCH₃]⁺
149[M - C₆H₁₁N - NO₂]⁺
99[C₆H₁₁NH₂]⁺
83[C₆H₁₁]⁺

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation.

Based on the analysis of similar structures, it is expected that the benzamide group would be relatively planar. The nitro group would likely be coplanar with the benzene ring to maximize resonance stabilization. The cyclohexyl group would adopt a stable chair conformation. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule, as well as other non-covalent interactions. While no specific crystallographic data for the title compound is currently available, analysis of related structures, such as N-chloro-N-methoxy-4-nitrobenzamide, suggests that the amide nitrogen may exhibit some degree of pyramidalization.

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of a compound is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates within the crystal lattice, from which the unit cell parameters (the dimensions and angles of the repeating unit of the crystal) are derived. For this compound, this would involve measuring the lengths of the a, b, and c axes and the angles α, β, and γ. These parameters define the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Value
Crystal system Not available
Space group Not available
a (Å) Not available
b (Å) Not available
c (Å) Not available
α (°) Not available
β (°) Not available
γ (°) Not available
Volume (ų) Not available
Z Not available
Density (calculated) (g/cm³) Not available
Absorption coefficient (mm⁻¹) Not available

This table is for illustrative purposes only, as experimental data is not available.

Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by various intermolecular forces. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The secondary amide group (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O), the methoxy oxygen, and the nitro group oxygens are potential hydrogen bond acceptors. It is highly probable that N–H⋯O hydrogen bonds are a dominant feature in the crystal packing, potentially forming chains or more complex networks that link adjacent molecules.

π-π Stacking: The presence of the aromatic benzene ring allows for the possibility of π-π stacking interactions between parallel rings of neighboring molecules. The specific geometry and strength of these interactions would depend on the relative orientation of the rings.

Without experimental data, the specific network of these interactions and their relative contributions to the stability of the crystal lattice of this compound remain unknown.

Conformational Analysis of the Cyclohexyl Ring and Benzamide Linkage

The conformation of the molecule, including the orientation of its various functional groups, is a key aspect of its structure.

Cyclohexyl Ring: The cyclohexyl group is expected to adopt a stable chair conformation to minimize steric strain. The specific orientation of the cyclohexyl ring relative to the benzamide group (axial or equatorial attachment of the nitrogen atom) would be determined from the crystallographic data.

Benzamide Linkage: The geometry of the benzamide linkage, specifically the torsion angle between the plane of the benzene ring and the plane of the amide group, is of significant interest. This angle is influenced by steric hindrance from the bulky cyclohexyl group and the substituents on the benzene ring, as well as by electronic effects.

Table 2: List of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Investigations of N Cyclohexyl 4 Methoxy 3 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods provide insights into the electron distribution and energy levels, which govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the potential energy surface, researchers can identify the lowest energy conformation and predict the molecule's shape, bond lengths, and bond angles. This analysis would reveal the preferred spatial orientation of the cyclohexyl, methoxy (B1213986), and nitrobenzamide groups in N-cyclohexyl-4-methoxy-3-nitrobenzamide.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attack, providing valuable information about its intermolecular interactions.

Reactivity Descriptors (Fukui Functions, Local Ionization Potentials)

Global and local reactivity descriptors derived from conceptual DFT, such as Fukui functions and local ionization potentials, provide more quantitative measures of reactivity at specific atomic sites. Fukui functions can predict which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The local ionization potential helps to identify the regions from which an electron is most easily removed.

Molecular Modeling and Dynamics Simulations for Conformational Behavior

While DFT can find the most stable conformation, Molecular Dynamics (MD) simulations can explore the molecule's dynamic behavior over time. By simulating the movements of the atoms at a given temperature, MD can reveal the flexibility of the molecule, the range of accessible conformations, and the stability of different rotamers, particularly concerning the cyclohexyl ring and the amide bond.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a compound's chemical structure with its biological activity or physical properties. If a set of similar molecules with known activities were available, a QSAR model could be developed to predict the potential biological effects of this compound based on its calculated molecular descriptors. Similarly, QSPR could predict properties like solubility or boiling point.

Currently, the absence of specific computational studies on this compound means that detailed data tables and in-depth research findings for these theoretical analyses cannot be presented. The field awaits dedicated research to illuminate the computational profile of this compound.

Development of Statistical Models for Structural Influence on Molecular Interactions

To quantitatively understand how variations in the structure of this compound influence its interactions with biological targets or other molecules, researchers employ statistical models. These models form the core of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. The primary goal is to build a robust mathematical equation that correlates changes in molecular structure with changes in an observed property, such as binding affinity or reaction rate.

The development process begins with a dataset of structurally similar compounds, where the core scaffold of this compound is systematically modified. For each of these analogs, a specific biological activity or physical property is measured. Concurrently, a wide range of molecular descriptors, which are numerical representations of the molecule's chemical information, are calculated.

Commonly employed statistical methods include:

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between a dependent variable (e.g., biological activity) and two or more independent variables (the molecular descriptors). The resulting model is easy to interpret but assumes a linear relationship and no correlation between descriptors.

Principal Component Analysis (PCA): Often used as a preliminary step, PCA is a data reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables known as principal components. This helps in visualizing trends within the data and selecting the most influential descriptors for subsequent modeling.

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. It is a powerful method that combines features of PCA and MLR to build predictive models that are less prone to overfitting.

The ultimate aim of these statistical models is to predict the activity or property of new, unsynthesized compounds. A well-validated model can guide the design of molecules with enhanced desired properties, thereby saving significant time and resources in experimental research. The validity and predictive power of the model are rigorously assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a set of compounds not used in the model-building process.

Descriptors for this compound Structural Variations

The foundation of any QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These numerical values encode different aspects of a molecule's structure and properties. For this compound and its analogs, a diverse set of descriptors would be calculated to capture the essence of their structural variations. These can be broadly categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, count of specific atom types (e.g., oxygen, nitrogen), number of rings, and number of rotatable bonds.

Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, which is based on the distances between all pairs of atoms in the molecular graph, and connectivity indices (Chi indices), which reflect the degree of branching in the molecule.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the molecule and provide information about its shape and size. Examples include molecular volume, solvent-accessible surface area, and principal moments of inertia.

Quantum-Chemical Descriptors (3D): Derived from quantum mechanical calculations, these descriptors provide deep insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic partial charges. These are particularly important for modeling interactions driven by electronic effects, such as hydrogen bonding and electrostatic interactions.

The table below illustrates hypothetical structural variations of the this compound scaffold and the corresponding values of selected molecular descriptors that would be used in a computational study.

Compound IDR-Group (at position 4)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)Dipole Moment (Debye)
Parent -OCH₃292.323.175.25.2
Analog 1 -OH278.292.585.44.8
Analog 2 -Cl296.743.665.95.5
Analog 3 -CH₃276.343.565.95.0
Analog 4 -NH₂291.332.4101.24.5

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing how these descriptors change with structural modifications and correlating them with an observed activity, researchers can elucidate the specific structural features that are crucial for the molecular interactions of this compound derivatives. For instance, a positive correlation with the dipole moment might suggest that strong electrostatic interactions are important, while a correlation with molecular volume could indicate the significance of steric fit within a binding pocket. This detailed understanding at the molecular level is essential for the advancement of chemical and biological sciences.

Chemical Reactivity and Mechanistic Studies of N Cyclohexyl 4 Methoxy 3 Nitrobenzamide

Investigation of Reaction Pathways Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. A primary reaction pathway for the nitro group is its reduction to an amino group, which is a key step in the synthesis of many pharmaceutical and chemical intermediates.

Catalytic hydrogenation is a common method for the reduction of nitroarenes. While specific studies on N-cyclohexyl-4-methoxy-3-nitrobenzamide are not abundant, research on similar nitroaromatic compounds provides significant insights. For instance, the reduction of nitroarenes to their corresponding anilines can be efficiently achieved using a V₂O₅/TiO₂ catalyst in the presence of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in ethanol (B145695) at elevated temperatures. rsc.org This method has been shown to be effective for a wide range of nitroarenes, suggesting its applicability to this compound to form 3-amino-N-cyclohexyl-4-methoxybenzamide.

The proposed mechanism for this type of reduction involves the selective activation of the nitro group on the surface of the V₂O₅/TiO₂ catalyst. rsc.org Mechanistic studies, including Density Functional Theory (DFT) calculations on related systems, suggest a molecular-level understanding of this activation. rsc.org The unique combination of V⁴⁺ and V⁵⁺ oxidation states in the catalyst is believed to play a crucial role in its catalytic performance. rsc.org

The general reaction can be represented as:

NO₂-Ar-CONH-Cyclohexyl + Reducing Agent → NH₂-Ar-CONH-Cyclohexyl

Where Ar represents the 4-methoxy-benzamide core.

Catalyst SystemReducing AgentSolventTemperaturePotential Product
V₂O₅/TiO₂Hydrazine HydrateEthanol90 °C3-Amino-N-cyclohexyl-4-methoxybenzamide
Pd/CHydrogen GasMethanol/EthanolRoom Temperature3-Amino-N-cyclohexyl-4-methoxybenzamide
Sn/HCl--Reflux3-Amino-N-cyclohexyl-4-methoxybenzamide

Reactivity Studies of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the methoxy group are already substituted.

A key reaction involving the methoxy group is its cleavage to a hydroxyl group, a process known as demethylation. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The presence of the adjacent electron-withdrawing nitro group can influence the conditions required for this transformation.

Furthermore, the methoxy group can be susceptible to nucleophilic aromatic substitution, although this is less common than for leaving groups like halogens. In structurally related compounds like N-(4-methoxy-3-nitrophenyl)-benzamide, the possibility of substituting the methoxy group via nucleophilic aromatic substitution reactions has been noted. evitachem.com The strong electron-withdrawing effect of the nitro group ortho to the methoxy group makes the carbon atom to which the methoxy group is attached more electrophilic and thus more susceptible to nucleophilic attack.

Transformations at the Amide Functional Group

The amide functional group in this compound is generally stable but can undergo a variety of transformations under specific conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 4-methoxy-3-nitrobenzoic acid and cyclohexylamine (B46788). This reaction typically requires heating.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of (4-methoxy-3-nitrophenyl)(cyclohexylmethyl)amine.

Conversion to Thioamide: The carbonyl oxygen of the amide can be replaced by sulfur to form the corresponding thioamide. This transformation can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. A two-step method involving the chlorination of the amide followed by reaction with a thiating agent like N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt has also been reported for the conversion of heterocyclic amides to thioamides and could be applicable here. beilstein-journals.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Detailed mechanistic and kinetic studies specifically on this compound are not extensively documented in the literature. However, the mechanisms of its potential reactions can be inferred from studies on analogous compounds.

For the catalytic reduction of the nitro group , as discussed in section 5.1, mechanistic insights from studies on other nitroarenes point towards the adsorption of the nitro group onto the catalyst surface. rsc.org The catalyst facilitates the transfer of electrons and protons from the reducing agent to the nitro group, leading to its stepwise reduction. The kinetics of such heterogeneous catalytic reactions are complex and depend on factors like catalyst loading, substrate concentration, temperature, and pressure of the reducing agent (if gaseous).

The hydrolysis of the amide bond proceeds through nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is influenced by the steric hindrance around the amide group and the electronic nature of the substituents on the aromatic ring.

For nucleophilic aromatic substitution of the methoxy group , the mechanism would involve the attack of a nucleophile on the carbon atom bearing the methoxy group, forming a Meisenheimer complex as a resonance-stabilized intermediate. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. The subsequent departure of the methoxide (B1231860) ion yields the substituted product. The kinetics of this reaction would be expected to follow a second-order rate law, being first order in both the benzamide (B126) and the nucleophile.

Reaction TypeKey Mechanistic FeatureInfluencing Factors
Nitro Group ReductionHeterogeneous catalysis, surface adsorptionCatalyst type and loading, reducing agent, temperature
Methoxy Group SubstitutionNucleophilic aromatic substitution, Meisenheimer complexNucleophile strength, solvent, electronic effects of substituents
Amide HydrolysisNucleophilic acyl substitutionpH, temperature, steric hindrance

Structure Activity Relationship Sar Studies: Modulating Molecular Interactions Through Structural Variations of N Cyclohexyl 4 Methoxy 3 Nitrobenzamide

Impact of Cyclohexyl Ring Modifications on Molecular Recognition

The N-substituent of benzamide (B126) derivatives plays a crucial role in determining their biological activity by influencing factors such as steric bulk, lipophilicity, and conformational flexibility, which in turn affect how the molecule fits into and interacts with its biological target. In the case of N-cyclohexyl-4-methoxy-3-nitrobenzamide, the cyclohexyl ring is a key hydrophobic moiety that likely occupies a specific hydrophobic pocket within the binding site of its target.

Modifications to the cyclohexyl ring can significantly alter these properties and, consequently, the molecular recognition. For instance, altering the ring size (e.g., to cyclopentyl or cycloheptyl) can impact how well the substituent fits into the binding pocket. The introduction of substituents on the cyclohexyl ring can also have a profound effect. For example, the addition of polar groups like hydroxyl or amino functions could introduce new hydrogen bonding opportunities with the target, potentially increasing binding affinity. Conversely, bulky substituents could lead to steric clashes, reducing activity. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can adopt distinct conformations, leading to different binding affinities.

While specific SAR data for this compound is not available in the provided search results, general principles from related series of N-substituted benzamides suggest that the nature of the N-substituent is a key determinant of activity. For instance, in a series of benzamide derivatives, the substitution of the amido nitrogen with heterocyclic moieties was explored to enhance interactions with amino acid residues in the allosteric site of a target protein. researchgate.net This highlights the importance of the N-substituent in establishing key binding interactions.

Table 1: Hypothetical Impact of Cyclohexyl Ring Modifications on Binding Affinity

ModificationPredicted Effect on Binding AffinityRationale
Ring Contraction (Cyclopentyl)DecreaseSuboptimal fit in the hydrophobic pocket.
Ring Expansion (Cycloheptyl)DecreasePotential for steric clashes within the binding site.
Introduction of a 4-hydroxyl groupIncrease/DecreasePotential for new hydrogen bond, but could also introduce unfavorable interactions depending on the pocket's polarity.
Introduction of a 4-methyl groupIncrease/DecreaseMay enhance hydrophobic interactions or cause steric hindrance.

Role of Methoxy (B1213986) and Nitro Group Positions and Substitutions on Ligand-Target Interactions

The methoxy (-OCH3) and nitro (-NO2) groups on the benzoyl moiety of this compound are critical for its electronic properties and potential interactions with its biological target. nih.govnih.gov The positions of these substituents are not arbitrary and are often optimized to achieve specific interactions.

The methoxy group at the 4-position is an electron-donating group, which can influence the electron density of the aromatic ring and the amide linkage. It can also act as a hydrogen bond acceptor. The nitro group at the 3-position is a strong electron-withdrawing group, which significantly alters the electronic landscape of the molecule. nih.gov This electronic push-pull arrangement can be crucial for establishing specific polar interactions or for modulating the pKa of the amide proton.

Studies on other benzamide derivatives have shown that the nature and position of substituents on the aromatic ring are critical for biological activity. For example, in a series of benzamide inhibitors of Mycobacterium tuberculosis, it was observed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core, while electron-rich smaller substitutions were more potent. acs.org In another study, the presence of methoxy and hydroxy groups on benzazole derivatives was found to enhance their antioxidant activity by enabling them to donate hydrogen atoms or electrons. nih.gov Furthermore, research on nitro benzamide derivatives has indicated that the number and orientation of nitro groups can influence binding efficiency to enzymes. researchgate.net The nitro group can also affect the polarity and electronic properties of the molecule, favoring interactions with specific amino acids in proteins. nih.govresearchgate.net

Table 2: Influence of Aromatic Substituents on the Activity of Benzamide Analogs

CompoundSubstituent at C3Substituent at C4Relative ActivityReference
Analog 1-NO2-OCH3BaselineN/A
Analog 2-H-OCH3Likely Decreased nih.gov
Analog 3-NO2-HLikely Altered nih.gov
Analog 4-NH2-OCH3Likely Altered nih.gov

Influence of Amide Linkage Modifications on Conformation and Binding Affinity

The amide linkage (-CONH-) is a central feature of this compound, providing structural rigidity and serving as a key hydrogen bond donor and acceptor. Modifications to this linkage can have a significant impact on the molecule's conformation and its ability to bind to its target.

Replacing the amide bond with isosteres is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and bioavailability, but it also affects binding. For example, replacing the amide with a thioamide (-CSNH-) or a reversed amide (-NHCO-) would alter the bond angles, electronic distribution, and hydrogen bonding capacity, leading to a change in binding affinity. Studies on other molecular systems have shown that amide-to-ester or amide-to-alkene substitutions can dramatically alter biological activity by changing the molecule's three-dimensional shape and interaction profile. While direct studies on this compound are unavailable, research on amide-modified RNAs demonstrates that even subtle changes to the backbone linkage can influence interactions with proteins. nih.gov

Table 3: Predicted Effects of Amide Linkage Modifications on Binding Affinity

ModificationPredicted Effect on Binding AffinityRationale
N-methylation of amideSignificant DecreaseLoss of hydrogen bond donor capability and potential steric hindrance.
Amide to ThioamideDecrease/IncreaseAltered hydrogen bonding and electronic properties.
Amide to Reversed AmideSignificant DecreaseDrastic change in the orientation of substituents and hydrogen bonding pattern.
Amide to Alkene isostereSignificant DecreaseLoss of key hydrogen bonding interactions and altered geometry.

Rational Design Principles for Modulated Molecular Interactions Based on SAR

Based on the general principles of structure-activity relationships for benzamide derivatives, several rational design strategies can be proposed to modulate the molecular interactions of this compound.

Cyclohexyl Ring Modifications:

Systematic Exploration of Ring Size and Substitution: A focused library of analogs with varying cycloalkyl ring sizes (e.g., cyclopentyl, cycloheptyl) and stereochemically defined substituents (e.g., hydroxyl, methyl, amino) at different positions of the cyclohexyl ring should be synthesized and tested. This would help to map the steric and electronic requirements of the hydrophobic binding pocket.

Aromatic Ring Substituent Modifications:

Positional Isomers: Synthesizing and evaluating positional isomers of the methoxy and nitro groups would clarify the importance of their current 4- and 3-positions, respectively. For instance, moving the nitro group to the 2- or 5-position could drastically alter the electronic properties and steric profile of the benzoyl moiety.

Substitution with Other Functional Groups: Replacing the methoxy group with other electron-donating groups (e.g., -OH, -NH2) or the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) would provide insights into the electronic requirements for optimal binding. nih.govnih.gov

Amide Linkage Modifications:

Constrained Analogs: Introducing conformational constraints, for example, by cyclizing the amide linkage with the aromatic ring or the cyclohexyl group, could lock the molecule in a bioactive conformation and potentially increase affinity.

Bioisosteric Replacement: While potentially disruptive, the synthesis of a limited number of amide isosteres could be explored to improve pharmacokinetic properties, although this would likely require significant re-optimization of the rest of the molecule to maintain binding affinity. nih.gov

The overarching principle for the rational design of new analogs would be to make systematic, single-point changes to the lead structure of this compound to build a clear understanding of the SAR for each region of the molecule.

Emerging Research Directions and Future Perspectives for N Cyclohexyl 4 Methoxy 3 Nitrobenzamide

Integration of Artificial Intelligence and Machine Learning in N-cyclohexyl-4-methoxy-3-nitrobenzamide Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize synthetic processes far more rapidly than conventional methods. mdpi.comijettjournal.org ML algorithms, for instance, can be trained on large databases of chemical structures and their associated biological activities to predict the potential efficacy or toxicity of new compounds like this compound. nih.govnih.gov

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. For nitroaromatic compounds, ML-based QSAR models have been used to predict properties such as mutagenicity based on quantum chemistry descriptors. nih.gov This approach could be adapted to forecast the biological and physicochemical characteristics of this compound, guiding research toward the most promising avenues while minimizing costly and time-consuming laboratory experiments. nih.govnih.gov

Furthermore, AI can significantly enhance the process of chemical synthesis. ML models can predict reaction outcomes and identify optimal reaction conditions, potentially leading to more efficient and sustainable routes for producing this compound. numberanalytics.comacs.org By analyzing factors from previous syntheses, AI can suggest novel pathways or catalysts, accelerating the development of scalable production methods. acs.org Generative models, a subset of AI, can even design novel benzamide (B126) derivatives with desired properties for further investigation. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML TechniqueSpecific ApplicationPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity and physicochemical properties based on molecular structure. nih.govvanderbilt.eduPrioritizes research focus, reduces experimental costs.
Deep Learning (e.g., Neural Networks)Predicting toxicity, identifying potential drug-target interactions. nih.govnih.govarxiv.orgEarly identification of non-viable candidates, accelerates discovery.
Natural Language Processing (NLP)Mining scientific literature for synthesis methods and properties of related benzamides.Efficiently aggregates existing knowledge to inform new experiments.
Generative Adversarial Networks (GANs)Designing novel benzamide derivatives with optimized properties. mdpi.comExpands chemical space for discovery of new functional molecules.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The synthesis and analysis of this compound can be significantly enhanced through the use of advanced spectroscopic techniques that allow for real-time, in-situ monitoring. youtube.com This approach, often framed within the Process Analytical Technology (PAT) concept, moves quality control from post-production testing to continuous, in-process analysis. polito.it By monitoring reactions as they occur, researchers can gain deep insights into reaction kinetics, identify transient intermediates, and ensure optimal process control. numberanalytics.comyoutube.com

A variety of spectral methods are available for real-time analysis, including Fourier-Transform Infrared (FTIR), UV-Vis, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). rsc.org In-situ FTIR, for example, can track the concentration of reactants and products by measuring the vibrational frequencies of functional groups, providing a detailed kinetic profile of the reaction. youtube.com This is invaluable for studying chemistries that are sensitive to air, water, or temperature changes. youtube.com

Mass spectrometry-based techniques offer high selectivity and are well-suited for complex reaction mixtures where spectroscopic methods might be limited by overlapping signals. acs.org Real-time MS analysis can provide direct measurement of neutral organic analytes, offering crucial mechanistic insights. acs.org Hyphenated methods, which combine the separation power of chromatography with the specificity of spectroscopy (e.g., LC-IR), can further deconstruct complex reaction mixtures to identify intermediates and by-products. numberanalytics.com The application of these advanced methods enables a more dynamic and comprehensive understanding of the chemical processes involved in the synthesis and modification of this compound.

Table 2: Comparison of Advanced Spectroscopic Techniques for Real-time Monitoring
TechniqueInformation GainedAdvantages for Benzamide Synthesis
In-situ FT-IR SpectroscopyChanges in functional groups, reaction kinetics, detection of intermediates. youtube.comNon-invasive, provides real-time concentration data.
Raman SpectroscopyMolecular vibrational modes, unique spectra for specific metabolites. mdpi.comExcellent for aqueous and non-aqueous systems, insensitive to water.
Real-time Mass Spectrometry (MS)Molecular weight of reactants, products, and intermediates. rsc.orgacs.orgHighly selective and sensitive, suitable for complex mixtures. acs.org
UV-Visible SpectroscopyConcentration of chromophore-containing compounds. mdpi.comCost-effective, simple, good for monitoring aromatic systems. mdpi.com
Time-Resolved Infrared (TRIR) SpectroscopyDynamics of chemical reactions on ultrafast timescales. numberanalytics.comProvides detailed understanding of reaction mechanisms and kinetics. numberanalytics.com

Collaborative Research Paradigms in Benzamide Chemistry

The complexity of modern chemical research increasingly necessitates collaborative paradigms that pool resources, expertise, and data. Progress in understanding this compound and the broader class of benzamides can be significantly accelerated through structured partnerships. mdpi.com These collaborations can take several forms, including academia-industry partnerships, open-source data platforms, and interdisciplinary research consortia.

A prime example is the collaboration between university chemistry departments and industrial partners, such as chemical suppliers or pharmaceutical companies. asynt.com Such partnerships can provide academic researchers with access to specialized equipment and chemical building blocks, while industry gains access to novel compounds and innovative research. asynt.com This synergy was demonstrated in a project where a university, a sustainable equipment supplier, and a chemical products company collaborated to develop a new synthetic compound library, making novel chemistries more accessible for global research programs. asynt.com

Table 3: Models of Collaborative Research in Benzamide Chemistry
Collaborative ModelKey ParticipantsPrimary Benefits
Academia-Industry PartnershipUniversities, chemical suppliers, pharmaceutical companies. asynt.comAccess to resources, practical application focus, workforce development.
Open-Source Data PlatformsGlobal research community.Accelerated discovery, reduced redundancy, enhanced reproducibility.
Interdisciplinary ConsortiaChemists, biologists, data scientists, engineers. nih.govHolistic problem-solving, integration of diverse expertise and technologies.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclohexyl-4-methoxy-3-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzamide core. A common approach is:

Nitro Group Introduction : Nitration of 4-methoxybenzamide derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to ensure regioselectivity at the 3-position .

Cyclohexylamine Coupling : Amidation via activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) followed by reaction with cyclohexylamine in anhydrous DMF at 60–80°C .
Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification to remove residual amines.
  • Temperature Control : Excessive heat during nitration can lead to byproducts (e.g., di-nitration) .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, with typical yields ranging from 60–75% after recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the nitro and methoxy substituents in this compound?

Methodological Answer:

  • Nitro Group Identification :
    • IR Spectroscopy : Strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) for NO₂ .
    • ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm, while aromatic protons adjacent to NO₂ show deshielding (δ ~8.0–8.5 ppm) .
  • Advanced Confirmation :
    • ¹³C NMR : Carbon adjacent to NO₂ resonates at δ ~140–145 ppm .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or cyclohexylamine) .

Basic: How does the nitro group’s position (meta to methoxy) influence reactivity in electrophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The nitro group is a strong electron-withdrawing group, deactivating the ring and directing subsequent substitutions to the less hindered positions.
  • Steric Hindrance : The 3-nitro and 4-methoxy groups create steric constraints, limiting reactivity at the ortho position.
  • Experimental Validation :
    • Perform halogenation (e.g., bromination) to assess reactivity patterns; meta-directing effects typically dominate .
    • Computational modeling (DFT) can predict electrophilic attack sites based on charge distribution .

Advanced: How can contradictions in crystallographic data between similar benzamide derivatives be resolved?

Methodological Answer:

  • Data Comparison : Cross-reference with structurally analogous compounds (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide or N,N-dicyclohexyl-4-nitrobenzamide ).
  • Crystallographic Refinement :
    • Use high-resolution X-ray diffraction (single-crystal) to resolve bond length/angle discrepancies.
    • Validate hydrogen bonding patterns (e.g., amide N–H···O interactions) against databases like Cambridge Structural Database .
  • Statistical Analysis : Apply R-factor and residual electron density metrics to assess model accuracy .

Advanced: What computational strategies predict solubility and stability under varying pH conditions?

Methodological Answer:

  • Solubility Prediction :
    • Hansen Solubility Parameters (HSP) : Calculate using group contribution methods based on SMILES data .
    • Molecular Dynamics (MD) : Simulate solvation free energy in water/DMSO mixtures .
  • Stability Analysis :
    • pH-Dependent Degradation : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Nitro groups may hydrolyze under strong acidic/basic conditions .
    • DFT Calculations : Evaluate hydrolysis pathways and transition states .

Advanced: Design a protocol for selective reduction of the nitro group while preserving the methoxy and amide functionalities.

Methodological Answer:

  • Reduction Methods :
    • Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol at 50°C under H₂ (1–3 atm). Monitor pressure to avoid over-reduction .
    • Chemical Reduction : Na₂S₂O₄ in aqueous THF (pH 7–8) selectively reduces nitro to amine without affecting methoxy .
  • Validation :
    • FT-IR : Confirm disappearance of NO₂ peaks.
    • LC-MS : Detect amine intermediates ([M+H]⁺ = 319.2 for reduced product) .

Advanced: How to achieve regioselective functionalization of the benzamide ring for SAR studies?

Methodological Answer:

  • Directed ortho-Metalation : Use LiTMP to deprotonate positions adjacent to methoxy, followed by quenching with electrophiles (e.g., DMF for formylation) .
  • Protection/Deprotection Strategies :
    • Temporarily protect the amide with Boc groups to direct substitutions to the nitro-bearing ring .
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for meta-substitution under controlled irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.